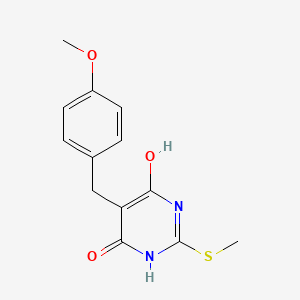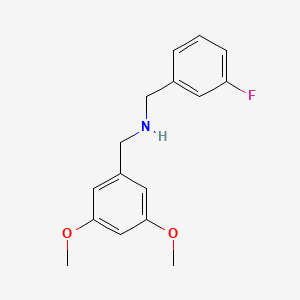![molecular formula C17H26N2O3S B5832970 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research, particularly in the field of neuroscience. This compound is a piperazine derivative that has been synthesized and studied for its potential as a tool for investigating various physiological and biochemical processes in the brain.
Mecanismo De Acción
The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine involves the inhibition of voltage-gated sodium channels, specifically the Nav1.7 subtype. This inhibition occurs through binding to the channel's intracellular domain, which prevents the movement of sodium ions across the membrane and subsequently reduces the firing rate of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine are primarily related to its inhibition of voltage-gated sodium channels. This inhibition can lead to a decrease in neuronal excitability and may be useful for studying various neurological disorders such as epilepsy and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its selectivity for Nav1.7 sodium channels. This selectivity allows for more precise investigation of the role of these channels in various neurological processes. However, a limitation of this compound is its potential to inhibit other sodium channel subtypes at higher concentrations, which may lead to off-target effects.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more selective inhibitors of Nav1.7 sodium channels, which may have greater therapeutic potential for neurological disorders. Additionally, further investigation of the physiological and biochemical effects of this compound may lead to a better understanding of the role of sodium channels in neurological processes. Finally, the use of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine in combination with other compounds or therapies may also be explored for potential synergistic effects.
Métodos De Síntesis
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine involves the reaction of 4-tert-butylphenylsulfonyl chloride with propionylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may be useful for studying various neurological disorders such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-16(20)18-10-12-19(13-11-18)23(21,22)15-8-6-14(7-9-15)17(2,3)4/h6-9H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENQHWAQNQXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)




![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)